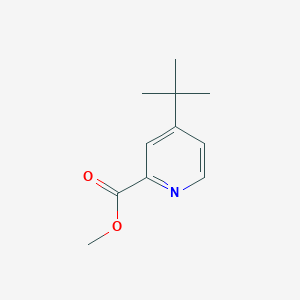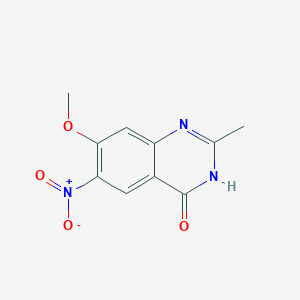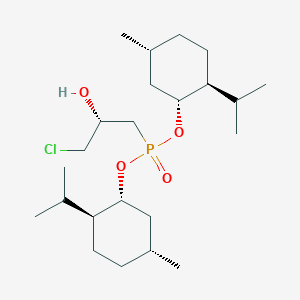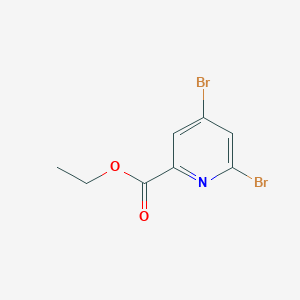
Ethyl 4,6-dibromopicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,6-dibromopicolinate is a brominated derivative of picolinic acid, specifically an ester formed by the reaction of picolinic acid with ethanol. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dibromopicolinate can be synthesized through the bromination of ethyl picolinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,6-dibromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl picolinate or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of picolinic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of ethyl 4,6-diaminopicolinate or ethyl 4,6-dithiopicolinate.
Reduction: Formation of ethyl picolinate.
Oxidation: Formation of picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,6-dibromopicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4,6-dibromopicolinate involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,6-dibromopicolinate
- Ethyl 2,4-dibromopicolinate
- Ethyl 2,6-dibromopicolinate
Uniqueness
Ethyl 4,6-dibromopicolinate is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and biological activity compared to other brominated picolinates. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H7Br2NO2 |
|---|---|
Molekulargewicht |
308.95 g/mol |
IUPAC-Name |
ethyl 4,6-dibromopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
YTBSIJSYIYKXKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



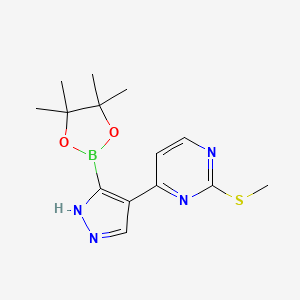
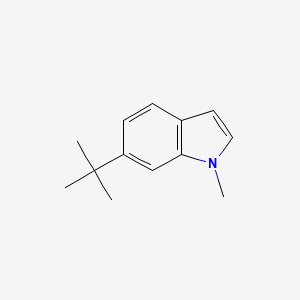
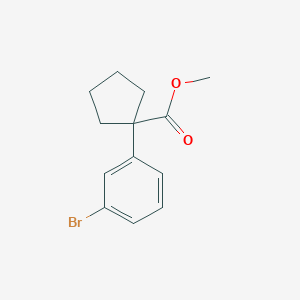
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
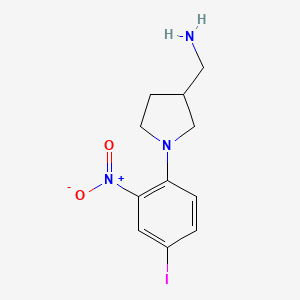
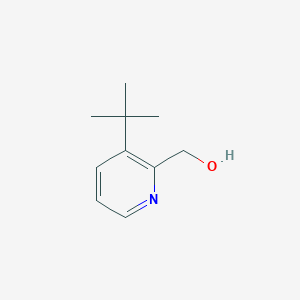
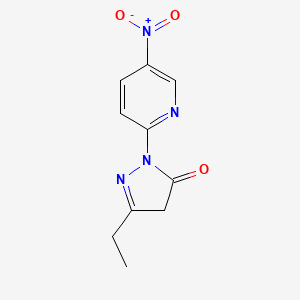
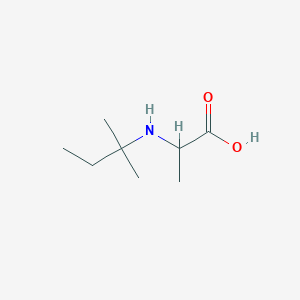
![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
